molecular formula C9H6Cl2N2O B1336155 5-Amino-3-(3,4-dichlorophenyl)isoxazole CAS No. 501902-20-1

5-Amino-3-(3,4-dichlorophenyl)isoxazole

Cat. No. B1336155
M. Wt: 229.06 g/mol
InChI Key: VGDBBBFWDYLZRY-UHFFFAOYSA-N
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Description

The compound of interest, 5-Amino-3-(3,4-dichlorophenyl)isoxazole, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at non-adjacent positions. Isoxazole derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

Isoxazole derivatives can be synthesized through various methods. One approach involves the cyclization of N, O-DiBoc beta-keto hydroxamic acids, which can be synthesized from acyl Meldrum's acids and subsequently cyclized to 5-substituted 3-isoxazolols without forming any byproducts . This method presents a novel and versatile procedure for the synthesis of isoxazole derivatives.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been determined using X-ray diffraction methods. For instance, the crystal and molecular structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, a related compound, was established to determine the predominant tautomeric form in the solid state . Similarly, the structure of 5-diacetylamino-3,4-diphenylisoxazole was investigated, revealing bond lengths and angles consistent with expected values for isoxazole and phenyl rings .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. The presence of amino groups in these compounds allows for further functionalization. For example, the acetylation of 5-amino-3,4-diphenylisoxazole leads to the formation of 5-diacetylamino-3,4-diphenylisoxazole, indicating the reactivity of the amino group . Additionally, the synthesis of 5,5'-disubstituted-3,3'-bisisoxazoles from dichloroglyoxime and terminal alkynes demonstrates the versatility of isoxazole derivatives in forming luminescent organometallic complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The crystal structure, bond lengths, and angles play a significant role in determining these properties. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, and its electronic properties were calculated using density functional theory (DFT), indicating a good correlation between observed and theoretical vibrational frequencies . The study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide revealed promising immunological activity, which is a testament to the biological relevance of isoxazole derivatives .

Scientific Research Applications

Structural Studies and Theoretical Analyses

5-Amino-3-(3,4-dichlorophenyl)isoxazole and its derivatives have been extensively studied for their structural properties. For instance, an experimental and theoretical structural study of a related compound, 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, revealed its potential in immunological activities. The study utilized crystallographic measurements and density functional theory (DFT) to understand the compound's molecular structure and properties (Jezierska et al., 2003).

Herbicidal Activity

Research into the herbicidal activity of isoxazole derivatives, including those structurally similar to 5-Amino-3-(3,4-dichlorophenyl)isoxazole, has shown significant potential. A study synthesized 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrating considerable preemergent and postemergent herbicidal activity against various weeds (Hamper et al., 1995).

Antifungal and Antiprotozoal Activities

Isoxazole derivatives have shown promising results in the field of antifungal and antiprotozoal activities. For instance, compounds like 3-Phenyl-5-(3,5-dichlorophenyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d]isoxazoles have been prepared and tested for antifungal activity, showing varying results compared to commercial preparations (Konopíková et al., 1992). Additionally, a series of 4-aminomethyl 5-aryl-3-substituted isoxazoles demonstrated notable in vitro antiprotozoal effects against Leishmania amazonensis and Trypanosoma cruzi, pathogens causing neglected tropical diseases (Rosa et al., 2021).

Immunological and Anti-Inflammatory Properties

The immunosuppressive properties of isoxazole derivatives have been a subject of study. For example, a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide showed varying degrees of inhibition on phytohemagglutinin A-induced proliferation of human cells, indicating potential as immunosuppressants (Mączyński et al., 2018). Similarly, the influence of 5-amino-3-methyl-4-isoxazolecarbohydrazide on gene expression in human cells suggested its potential as an anti-inflammatory drug candidate (Płoszaj et al., 2016).

Synthesis in Aqueous Media

The synthesis of isoxazole derivatives, including those related to 5-Amino-3-(3,4-dichlorophenyl)isoxazole, in aqueous media has been explored as an environmentally friendly approach. A study demonstrated the synthesis of 5-arylisoxazole derivatives in water without using any catalyst, highlighting the method's advantages like high yields and mild conditions (Dou et al., 2013).

Safety And Hazards

“5-Amino-3-(3,4-dichlorophenyl)isoxazole” is classified as an irritant . It is also classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed .

Future Directions

The future directions for “5-Amino-3-(3,4-dichlorophenyl)isoxazole” and other isoxazole derivatives could involve the development of new eco-friendly synthetic strategies . Given their significant biological activity, these compounds could also play a crucial role in drug discovery .

properties

IUPAC Name

3-(3,4-dichlorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDBBBFWDYLZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=C2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393794
Record name 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dichlorophenyl)-1,2-oxazol-5-amine

CAS RN

501902-20-1
Record name 5-Isoxazolamine, 3-(3,4-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501902-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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